REACTION_CXSMILES
|
[O:1]([CH:8]([CH3:14])[C:9]([O:11]CC)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CCO.O>[O:1]([CH:8]([CH3:14])[C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C(C(=O)OCC)C
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 73.3% | |
YIELD: CALCULATEDPERCENTYIELD | 735.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]([CH:8]([CH3:14])[C:9]([O:11]CC)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CCO.O>[O:1]([CH:8]([CH3:14])[C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C(C(=O)OCC)C
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 73.3% | |
YIELD: CALCULATEDPERCENTYIELD | 735.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]([CH:8]([CH3:14])[C:9]([O:11]CC)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CCO.O>[O:1]([CH:8]([CH3:14])[C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C(C(=O)OCC)C
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 73.3% | |
YIELD: CALCULATEDPERCENTYIELD | 735.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |